molecular formula C16H19N3O3S B2534924 N-((4-hydroxychroman-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1396683-79-6

N-((4-hydroxychroman-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2534924
CAS No.: 1396683-79-6
M. Wt: 333.41
InChI Key: TUDDLLUCNODHIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, a related compound, N-((4-hydroxychroman-4-yl)methyl)-sulfonamide (N-4HCS), has been synthesized for antimalarial research .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a hydroxychroman moiety, a thiadiazole ring, and a carboxamide group .

Scientific Research Applications

Synthesis and Bioactivity Evaluation

The chemical compound "N-((4-hydroxychroman-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide" has been explored for its potential bioactivity in scientific research. A study by Lu Yu et al. (2022) synthesized novel thiochroman-4-one derivatives incorporating carboxamide and 1, 3, 4-thiadiazole thioether moieties. These compounds demonstrated significant antibacterial and antifungal activities, with one derivative showing better efficacy against Botrytis cinerea than the standard carbendazim, suggesting potential applications in agriculture or medicine.

Oxidative Dimerization of Thioamides

Another aspect of research involving similar compounds focuses on the oxidative dimerization of thioamides to produce 3,5-disubstituted 1,2,4-thiadiazoles. The study by Y. Takikawa et al. (1985) presents a method for synthesizing these thiadiazoles, which are valuable for their various industrial and pharmaceutical applications, including potential use in synthesizing derivatives of the mentioned compound.

Anticancer and DNA Methylation Effects

The compound's potential in cancer research is highlighted by T. R. Hovsepyan et al. (2019), who synthesized new 1,2,4-triazoles and 1,3,4-thiadiazoles derivatives with carboxamide, hydroxyl, or carboxyalkyl moieties. These compounds inhibited tumor DNA methylation in vitro, indicating potential therapeutic applications in epigenetic modulation and cancer treatment.

Antimicrobial Applications

The synthesis of 1,3,4-thiadiazole derivatives, such as those related to "this compound," has been explored for antimicrobial applications. Ihsan A. Shehadi et al. (2022) synthesized a new series of 1,3,4-thiadiazoles showing significant activity against various microbial pathogens, suggesting the potential for developing new antimicrobial agents from this chemical scaffold.

Future Directions

While specific future directions for this compound are not available, related compounds have been used in antimalarial research, suggesting potential applications in drug development .

Properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-2-5-12-14(23-19-18-12)15(20)17-10-16(21)8-9-22-13-7-4-3-6-11(13)16/h3-4,6-7,21H,2,5,8-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDDLLUCNODHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC2(CCOC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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